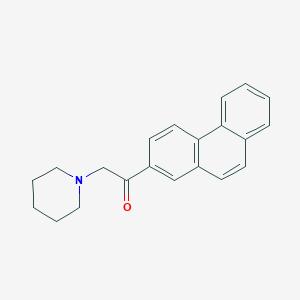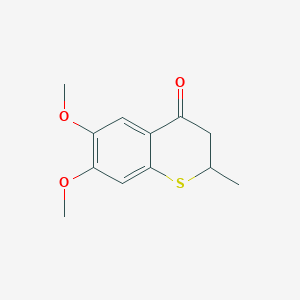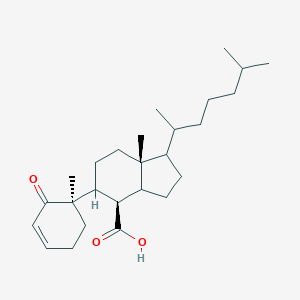![molecular formula C27H25N3O5S B289949 ethyl 4,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate](/img/structure/B289949.png)
ethyl 4,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of atoms other than carbon in their ring structures
Métodos De Preparación
The synthesis of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a strong acid or base as a catalyst and elevated temperatures to facilitate the formation of the heterocyclic core.
Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through a substitution reaction, where appropriate methoxyphenyl halides react with the intermediate compound. This step often requires the presence of a palladium catalyst and a suitable base to promote the substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce production costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Análisis De Reacciones Químicas
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling pathways that lead to changes in cellular function.
Comparación Con Compuestos Similares
Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def6,5,10-d′e′f′]diisoquinoline-1,3,8,10(2H,9H)tetrone: This compound shares structural similarities with the target compound and is used in similar applications, including organic semiconductors and photovoltaic devices.
N,N′-Bis(4-methoxybenzyl)perylene-3,49,10-bis(dicarboximide): Another structurally related compound, known for its high electron transporting character and use in organic field-effect transistors.
The uniqueness of Ethyl 2,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C27H25N3O5S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
ethyl 4,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C27H25N3O5S/c1-5-35-27(32)19-14(2)28-26-21(20(19)15-6-10-17(33-3)11-7-15)22-23(36-26)25(31)30-24(29-22)16-8-12-18(34-4)13-9-16/h6-13,24,29H,5H2,1-4H3,(H,30,31) |
Clave InChI |
IQHXJXIJMLMZBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=C(C=C5)OC)C |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)

![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)

![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)


![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)

![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)
